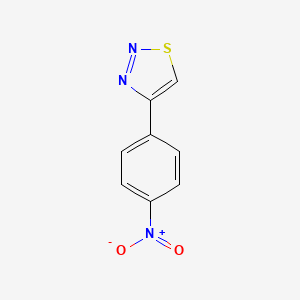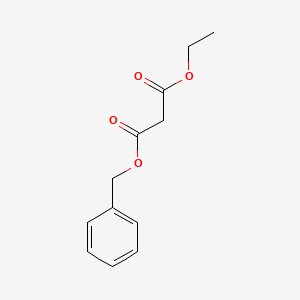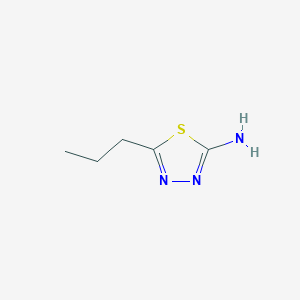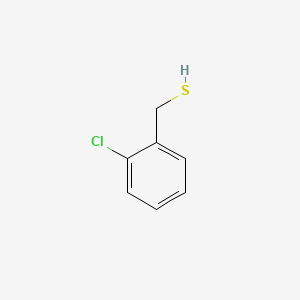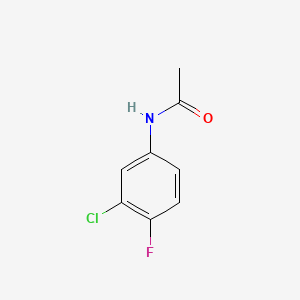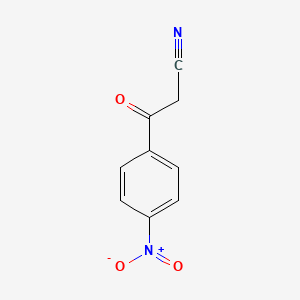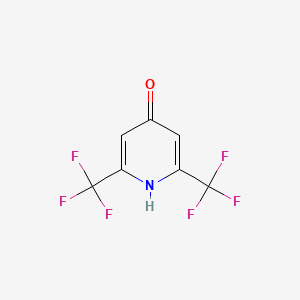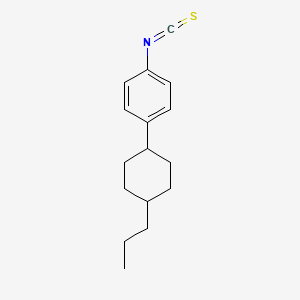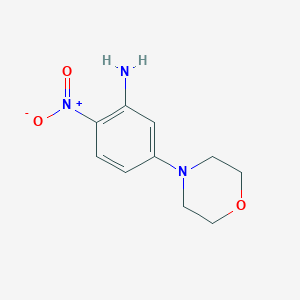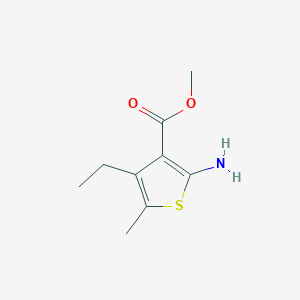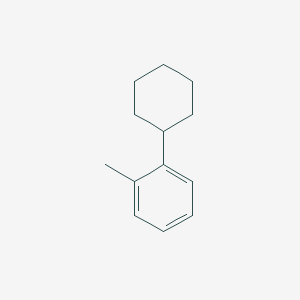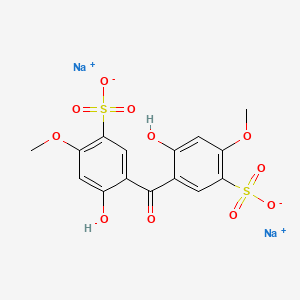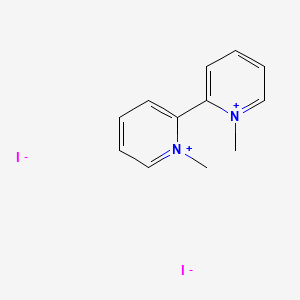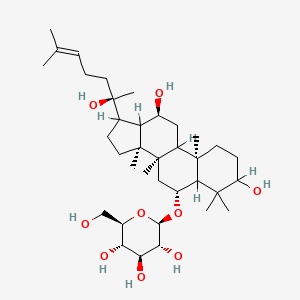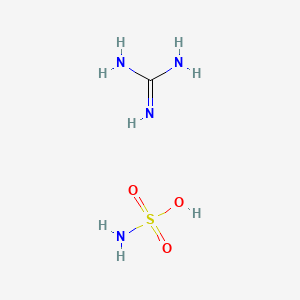
Guanidine sulfamate
説明
Guanidine Sulfamate, also known as Aminomethanamidine Sulfamate, Iminourea Sulfamate, or Carbamidine Sulfamate, is a compound with the molecular formula CH₅N₃xH₃NO₃S . It is used as a flame retardant and is also found in the form of its calcium salt . It is used as an additive for detergent compositions and other chemical products .
Synthesis Analysis
Guanidine Sulfamate can be synthesized from the reaction mixture of urea and an ammonium aqua-ammonosulfate, such as ammonium imidosulfonate . The hydrolysis in this method is carried out at a temperature not exceeding 100° C, preferably at about 70° C . After the hydrolysis reaction, the hydrolysis product is admixed with calcium hydroxide or oxide and the desired Guanidine Sulfamate is obtained from the liquid portion from which the excess of the calcium ions has been removed .Molecular Structure Analysis
The molecular formula of Guanidine Sulfamate is CH₈N₄O₃S . It has an average mass of 156.164 Da and a Monoisotopic mass of 156.031708 Da .Chemical Reactions Analysis
Guanidines, including Guanidine Sulfamate, have received much attention due to their important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Physical And Chemical Properties Analysis
Guanidine Sulfamate has a melting point of 128°C . Its molecular weight is 156.16 .科学的研究の応用
Flame Retardancy of Polyamide 6 (PA6)
Scientific Field: Material Science
Application Summary
Guanidine sulfamate (GAS) is used in combination with melamine polyphosphate (MPP) as a flame retardant for Polyamide 6 (PA6), a widely-used polymer. This application is particularly relevant in sectors such as home textiles, transportation, and construction where fire safety standards are stringent .
Methods of Application
The GAS/MPP mixture is added to the PA6 during the melting process in extrusion. The study used a microscale calorimeter to measure the heat release rate, and a Limiting Oxygen Index (LOI) test and UL 94 test (Vertical Burning Test; ASTM D 3801) were conducted to evaluate the flame retardancy .
Results
The use of a GAS/MPP mixture resulted in a 30% decrease in the peak of the heat release rate compared to pure PA6. This was achieved using only 5 wt% of the GAS/MPP mixture. Moreover, PA6 containing the mixture GAS/MPP exhibits a LOI of 37 vol% and is rated V0 for the UL 94 test .
Guanidine Secondary Metabolites
Scientific Field: Biochemistry
Application Summary
Guanidine natural products isolated from various sources, including microorganisms, marine invertebrates, terrestrial plants, amphibians, and spiders, are the subject of extensive research. These products, represented by non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives, have a wide range of biological activities .
Methods of Application
The specific methods of application or experimental procedures vary depending on the specific guanidine secondary metabolite and its source. Typically, these compounds are isolated from their natural sources, structurally characterized, and then tested for biological activity .
Synthesis of Guanidines
Scientific Field: Organic Chemistry
Methods of Application
Thiourea derivatives are used as guanidylating agents in the synthesis of guanidines. These agents are used in combination with coupling reagents or metal-catalyzed guanidylation. Alternatively, S-methylisothiourea has shown to be a very efficient guanidylating agent .
Results: The result of this application is the synthesis of N, N’, N"-trisubstituted guanidines, which have been used to install the guanidine functionality .
Flame Retardant in PVC Wall Coverings
Scientific Field: Material Science
Application Summary
Guanidine sulfamate is used as a flame retardant in PVC wall coverings. This application is particularly relevant in the construction industry where fire safety standards are stringent .
Methods of Application
The specific methods of application or experimental procedures vary depending on the specific product and its manufacturing process. Typically, guanidine sulfamate is added to the PVC during the manufacturing process to enhance its flame retardancy .
Results: The use of guanidine sulfamate as a flame retardant in PVC wall coverings helps to reduce the flammability of the product, thereby enhancing its safety .
Flame Retardant in Combination with Other Phosphorus-based Compounds
Scientific Field: Material Science
Application Summary
Guanidine sulfamate is used in combination with other phosphorus-based compounds as a flame retardant. This application is particularly relevant in sectors such as home textiles, transportation, and construction where fire safety standards are stringent .
Methods of Application
The specific methods of application or experimental procedures vary depending on the specific product and its manufacturing process. Typically, guanidine sulfamate is added to the material during the manufacturing process to enhance its flame retardancy .
Results: The use of guanidine sulfamate in combination with other phosphorus-based compounds as a flame retardant helps to reduce the flammability of the product, thereby enhancing its safety .
Safety And Hazards
将来の方向性
Guanidine Sulfamate has been studied for its high efficiency when combined with melamine polyphosphate (MPP) as a flame retardant for Polyamide 6 (PA6) . A decrease of the peak of the heat release rate by 30% compared to pure PA6 was obtained using only 5 wt% of a GAS/MPP mixture in a microscale calorimeter . This suggests potential future applications in various sectors, including home textiles, transportation, or construction .
特性
IUPAC Name |
guanidine;sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUSAPFBRDCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068604 | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Guanidine sulfamate | |
CAS RN |
50979-18-5 | |
| Record name | Guanidine sulfamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50979-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050979185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, compd. with guanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium sulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



